molecular formula C10H10ClNO2 B12759683 Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 206439-03-4

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-

Katalognummer: B12759683
CAS-Nummer: 206439-03-4
Molekulargewicht: 211.64 g/mol
InChI-Schlüssel: LXQYKTVAGMILRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloroacetamide group and a dimethyl-4-oxo-2,5-cyclohexadienylidene moiety. It is used in scientific research and industrial applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted acetamides, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the 4-oxo-2,5-cyclohexadienylidene moiety in Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- imparts unique chemical and biological properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

206439-03-4

Molekularformel

C10H10ClNO2

Molekulargewicht

211.64 g/mol

IUPAC-Name

2-chloro-N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide

InChI

InChI=1S/C10H10ClNO2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4H,5H2,1-2H3

InChI-Schlüssel

LXQYKTVAGMILRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C=C(C1=NC(=O)CCl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.